molecular formula C9H7F3N2S B8449744 1H-Benzimidazole, 2-(methylthio)-6-(trifluoromethyl)-

1H-Benzimidazole, 2-(methylthio)-6-(trifluoromethyl)-

Cat. No. B8449744
M. Wt: 232.23 g/mol
InChI Key: RFYLKZRYWKWNLK-UHFFFAOYSA-N
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Patent
US04472409

Procedure details

A suspension of 20.0 g (0.092 mole) of 5-trifluoromethyl-2-mercaptobenzimidazole and 13.1 g (0.092 mole) of methyl iodide in 200 ml of ethanol is heated to the boil for three hours. The solvent is stripped off in vacuo and the residue is recrystallized from acetonitrile. 17.5 g (82%) of 5-trifluoromethyl-2-methylthio-benzimidazole of m.p. 145°-146° C. are obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([SH:10])[NH:9][C:5]=2[CH:4]=1.[CH3:15]I>C(O)C>[F:14][C:2]([F:13])([F:1])[C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([S:10][CH3:15])[NH:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(C1=CC2=C(N=C(N2)S)C=C1)(F)F
Name
Quantity
13.1 g
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to the boil for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC2=C(N=C(N2)SC)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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